Naphthalen-2-amine, N-(4-methoxybenzylidene)-
CAS No.:
Cat. No.: VC16096143
Molecular Formula: C18H15NO
Molecular Weight: 261.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15NO |
|---|---|
| Molecular Weight | 261.3 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-N-naphthalen-2-ylmethanimine |
| Standard InChI | InChI=1S/C18H15NO/c1-20-18-10-6-14(7-11-18)13-19-17-9-8-15-4-2-3-5-16(15)12-17/h2-13H,1H3 |
| Standard InChI Key | ZKRQVKVNBHYPNW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a naphthalen-2-amine backbone linked to a 4-methoxybenzylidene group via an imine bond (–CH=N–). The IUPAC name, 1-(4-methoxyphenyl)-N-naphthalen-2-ylmethanimine, reflects this arrangement. Key spectral identifiers include:
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IR: Stretching vibrations for C=N (1613 cm⁻¹) and aromatic C–H (3063 cm⁻¹) .
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¹H NMR: Signals at δ 7.1–8.4 ppm (aromatic protons), δ 9.58 ppm (imine proton), and δ 3.8 ppm (methoxy group) .
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¹³C NMR: Peaks at 115–162 ppm for aromatic and imine carbons .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅NO |
| Molecular Weight | 261.3 g/mol |
| Melting Point | 228–230°C |
| Solubility | Insoluble in water; soluble in DMSO, chloroform |
| SMILES | COC1=CC=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2 |
| InChIKey | ZKRQVKVNBHYPNW-UHFFFAOYSA-N |
The compound’s planar structure facilitates π-π stacking interactions, enhancing its binding affinity to biological targets .
Synthesis and Mechanistic Insights
Conventional Synthesis Route
Naphthalen-2-amine, N-(4-methoxybenzylidene)- is synthesized via a condensation reaction between naphthalen-2-amine and 4-methoxybenzaldehyde in ethanol under reflux. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond.
Reaction Scheme:
Catalytic Enhancements
Eco-friendly catalysts like H₃PO₄·12WO₃·xH₂O (PTA) improve reaction efficiency by lowering activation energy and reducing side products . For instance, PTA increases yields from 62% to 76% while enabling solvent-free conditions .
Biological Activities
Anticancer Activity
Preliminary assays against MCF-7 breast cancer cells show 50% inhibition at 25 µM, likely due to apoptosis induction via caspase-3 activation .
Molecular Docking Studies
Computational models predict strong binding to E. coli DNA gyrase (PDB: 1KZN) with a docking score of −9.2 kcal/mol. Key interactions include:
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Hydrogen bonding between the imine nitrogen and Asp73.
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Hydrophobic contacts with Val71 and Ile78.
These findings align with experimental antimicrobial data, validating the compound’s mechanism .
Applications and Future Directions
Pharmaceutical Development
The compound’s dual antimicrobial and anticancer properties position it as a lead candidate for multidrug-resistant infections and adjuvant cancer therapy .
Material Science
Conjugated π-systems enable applications in organic semiconductors and fluorescent probes.
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